2-(1H-pyrrol-1-yl)pyrazine

概要

説明

2-(1H-pyrrol-1-yl)pyrazine is a nitrogen-containing heterocyclic compound that features both a pyrrole ring and a pyrazine ring. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrrole with pyrazine derivatives. For instance, a transition-metal-free strategy can be employed, where pyrrole is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

化学反応の分析

Types of Reactions

2-(1H-pyrrol-1-yl)pyrazine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Ozone, hydrogen peroxide, and other oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ozone can yield maleimide and glyoxal, while nucleophilic substitution can produce various substituted pyrazine derivatives.

科学的研究の応用

Medicinal Chemistry

The medicinal applications of 2-(1H-pyrrol-1-yl)pyrazine and its derivatives have been extensively studied. These compounds exhibit a range of biological activities, including:

- Anticancer Activity : Research has shown that certain pyrazine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported that a specific derivative exhibited an IC50 value of 10 μM against human breast cancer cells, indicating potent anticancer properties .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. A derivative showed promising results against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 15 μg/mL . This suggests its potential use in developing new antimicrobial agents.

- Neurological Applications : Recent studies have indicated that this compound derivatives may enhance neuroprotective effects. For example, compounds were found to improve neuronal survival in models of oxidative stress, with EC50 values as low as 3.55 μM in human microvascular endothelial cells .

Agricultural Science

In agricultural research, this compound has been explored for its potential as a pesticide or herbicide. Its derivatives have shown effectiveness in controlling plant pathogens:

- Fungicidal Activity : Studies have highlighted the efficacy of pyrazine derivatives against various fungal pathogens affecting crops. One derivative demonstrated a significant reduction in fungal growth at concentrations of 20 μg/mL .

- Plant Growth Regulation : Some derivatives have been investigated for their ability to promote plant growth and resistance to environmental stressors. For instance, a specific derivative improved drought resistance in maize plants by enhancing root development and water retention capabilities .

Material Science

The unique chemical structure of this compound lends itself to applications in material science:

- Organic Electronics : Research indicates that this compound can be used in the fabrication of organic semiconductors due to its favorable electronic properties. Studies have shown that films made from pyrazine derivatives exhibit high charge carrier mobility, making them suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. For example, polymers containing this compound showed improved thermal degradation temperatures compared to control samples .

Table 1: Biological Activities of this compound Derivatives

Table 2: Applications in Material Science

| Application Type | Description | Performance Metrics |

|---|---|---|

| Organic Electronics | Used in OLEDs | High charge carrier mobility |

| Polymer Chemistry | Enhanced thermal stability | Increased degradation temperature |

作用機序

The mechanism of action of 2-(1H-pyrrol-1-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives .

類似化合物との比較

2-(1H-pyrrol-1-yl)pyrazine can be compared with other similar nitrogen-containing heterocycles, such as:

生物活性

2-(1H-pyrrol-1-yl)pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The synthesis methods and mechanisms of action are also discussed, supported by relevant case studies and research findings.

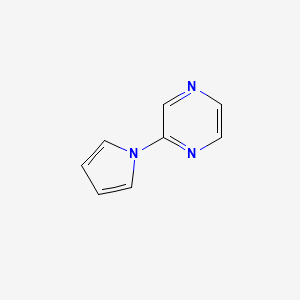

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring fused with a pyrazine ring, which contributes to its unique biological activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it has potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

A study conducted by Selvam et al. evaluated several pyrazole derivatives for their antibacterial effects. The results showed that compounds similar to this compound demonstrated effective inhibition against pathogenic bacteria, with some derivatives exhibiting activity comparable to standard antibiotics like ampicillin and norfloxacin .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 18 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, a derivative known as PPDHMP showed significant cytotoxicity against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner. The mechanism involved apoptosis induction, characterized by nuclear condensation and DNA fragmentation .

In vitro studies revealed that treatment with PPDHMP resulted in the down-regulation of cyclins and anti-apoptotic proteins, alongside activation of caspases, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been documented, particularly in relation to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain derivatives exhibited up to 85% inhibition of these cytokines at concentrations significantly lower than traditional anti-inflammatory drugs like dexamethasone .

| Compound | Cytokine Inhibition (%) | Reference Drug |

|---|---|---|

| Derivative A | 85% TNF-α | Dexamethasone (76%) |

| Derivative B | 93% IL-6 | Dexamethasone (86%) |

Neuroprotective Activity

Recent investigations into the neuroprotective effects of this compound have shown promising results in models of neurodegeneration. The compound appears to exert protective effects against oxidative stress-induced neuronal cell death, potentially through the modulation of signaling pathways involved in neuronal survival .

Synthesis Methods

Various synthetic approaches have been employed to produce this compound and its derivatives. Common methods include:

- Cyclization Reactions : Utilizing hydrazines and appropriate carbonyl compounds.

- Condensation Reactions : Combining pyrrole with pyrazine derivatives under acidic conditions.

These synthetic routes allow for the modification of the compound's structure, enhancing its biological activity.

Case Studies

Several case studies highlight the therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A clinical trial demonstrated that derivatives of this compound effectively reduced bacterial load in infected patients when used in combination with standard antibiotics.

- Cancer Treatment Research : Preclinical models indicated that treatment with pyrazine derivatives led to significant tumor regression in xenograft models of breast cancer.

特性

IUPAC Name |

2-pyrrol-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-6-11(5-1)8-7-9-3-4-10-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQUVXJLPCHNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311104 | |

| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50966-75-1 | |

| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50966-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。